molecular formula C19H26O3 B073929 3-Methoxyestriol CAS No. 1474-53-9

3-Methoxyestriol

Cat. No. B073929
CAS RN: 1474-53-9
M. Wt: 302.4 g/mol
InChI Key: UHQGCIIQUZBJAE-QKDSSNGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-Methoxyestriol, such as 3-methoxy-17-epioestriol (Epimestrol), involves complex chemical procedures including infrared and visible absorption techniques, ether extraction from aqueous mediums, column and thin-layer chromatography, and gas-chromatographic methods allowing for determinations down to 2 μg of Epimestrol (Falkay, Morvay, & Sas, 1973).

Molecular Structure Analysis

The structural characterization of compounds related to 3-Methoxyestriol, such as 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, uses a combination of IR, NMR, mass spectrometry, elemental analyses, X-ray crystallography, and theoretical methods. These studies affirm the compound's geometry and vibrational frequencies, offering insights into the molecular structure of 3-Methoxyestriol derivatives (Düğdü et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of methoxy derivatives, such as 3-methoxymethyl-16β,17β-epiestriol-16β,17β-diyl sulfate, involve weak intermolecular C—H⋯O hydrogen bonds, linking molecules into chains. These interactions are crucial for understanding the reactivity and stability of such compounds (Chen, Wang, & Yao, 2011).

Physical Properties Analysis

The physical properties of methoxyfurans, closely related to 3-Methoxyestriol, such as 2-methoxyfuran and 3-methoxyfuran, include their thermochemical properties crucial for stability, reaction paths, and chemical kinetics. These properties are determined using computational chemistry methods, providing insights into enthalpies, entropies, and heat capacities (Hudzik & Bozzelli, 2010).

Scientific Research Applications

  • Clinical Chemistry Applications : A study by Falkay, Morvay, and Sas (1973) explored the clinical chemical analysis of 3-methoxy-17-epioestriol (Epimestrol), a related compound. They developed a gas-chromatographic method for its separation and determination, enabling the detection of 2 μg of Epimestrol (Falkay, Morvay, & Sas, 1973).

  • Endocrinology and Reproductive Health : Fujii et al. (1992) developed a specific radioimmunoassay method for determining 2-methoxyestriol in the plasma of pregnant women. This assay helps in quantifying 2-methoxyestriol, which is significant in understanding hormonal changes during pregnancy (Fujii et al., 1992).

  • Pharmacology and Cancer Research : Yue et al. (1997) investigated 2-Methoxyestradiol, an endogenous metabolite of estrogen, for its effects on endothelial cells and angiogenesis. Their findings suggest that 2-Methoxyestradiol induces apoptosis in endothelial cells and inhibits angiogenesis, potentially impacting cancer therapy (Yue et al., 1997).

  • Toxicology Studies : Ghazipura et al. (2017) conducted a systematic review of the reproductive toxicity of benzophenone-3, a compound structurally related to methoxyestriol. Their findings indicate possible endocrine-disrupting effects and reproductive toxicity in both humans and animals (Ghazipura et al., 2017).

  • Biochemistry and Metabolism : A study by Kono, Higa, and Sunagawa (1989) explored the hypocholesterolemic effects of 2-methoxyestriol in dietary hypercholesterolemic rats. Their results suggest that 2-methoxyestriol has significant effects on serum cholesterol levels, providing insights into its potential therapeutic applications (Kono, Higa, & Sunagawa, 1989).

  • Antibacterial Research : Ohashi et al. (1999) studied the effects of 3-methoxybenzamide, a derivative relevant to 3-methoxyestriol, on cell division in Bacillus subtilis. Their research contributes to understanding how such compounds can inhibit bacterial cell division, with potential implications for developing new antibacterials (Ohashi et al., 1999).

properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQGCIIQUZBJAE-QKDSSNGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyestriol

CAS RN

1474-53-9
Record name Estriol 3-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1474-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estriol-3-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2R,3aS,3bR,9bS,11aS)-7-methoxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyestriol
Reactant of Route 2
3-Methoxyestriol
Reactant of Route 3
3-Methoxyestriol
Reactant of Route 4
3-Methoxyestriol
Reactant of Route 5
Reactant of Route 5
3-Methoxyestriol
Reactant of Route 6
Reactant of Route 6
3-Methoxyestriol

Citations

For This Compound
23
Citations
C Greenberg, SC Kukreja, EN Bowser… - …, 1986 - academic.oup.com
… In contrast to the stimulatory effect observed with E2, there was no effect observed with the stereoisomeric compound a-estradiol (10~7 M), nor with estrone, estriol, 3-methoxyestriol (all …
Number of citations: 108 academic.oup.com
GL Murdock, CC Chin, JC Warren - Biochemistry, 1986 - ACS Publications
… To support this proposal, we have isolated and sequenced a tryptic peptide of estradiol 17/3-dehydrogenase containing a histidine residue that is modified by both 3-methoxyestriol ló-(…
Number of citations: 70 pubs.acs.org
BJ Rogerson, PK Eagon - Archives of biochemistry and biophysics, 1986 - Elsevier
Mammalian liver is a sex-steroid responsive tissue in that androgen and estrogen receptors are present and mediate differential hepatic hormonal effects. Further, we and others have …
Number of citations: 21 www.sciencedirect.com
C Greenberg, SC Kukreja, EN Bowser, GK Hargis… - Metabolism, 1987 - Elsevier
… after incubation with testosterone (lO-‘j mol/L), 3-methoxyestriol (lo-’ mol/L), or estrone (lo-’ … of the @-estradiol effect was further demonstrated by the observation that 3-methoxyestriol …
Number of citations: 62 www.sciencedirect.com
DKH Lee, CE Bird, AF Clark - Steroids, 1973 - Elsevier
… A similar decrease was also observed for estriol and 3-methoxyestriol. Different configurations of the hydroxyl groups resulted in slightly different inhibitory activities as demonstrated by …
Number of citations: 28 www.sciencedirect.com
JD Daley, JM Rosenfeld, EV Younglai - Steroids, 1976 - Elsevier
… 17a(Ez-17a), estriol (Es) and 3-methoxyestriol (E30Me) were purchased from Steraloids. 3-Methoxyestrone (ElOMe) and 3methoxyestradiol-178 (EzOMe-176) were from Sigma. Purity …
Number of citations: 13 www.sciencedirect.com
JC Tsibris, LT Hunt, G Ballejo, WC Barker… - Journal of Biological …, 1989 - ASBMB
… 3Methoxyestriol had little effect, emphasizing the importance of the free phenol group of estrogens. Two tamoxifen isomers (Fig. showed little inhibition of the placental preparations and …
Number of citations: 125 www.jbc.org
B DUARTE, GK HARGIS… - The Journal of Clinical …, 1988 - academic.oup.com
… However, in the previous study with bovine parathyroid tissue, the specificity of the effects of E2 and progesterone were demonstrated, as 17a-estradiol, 3-methoxyestriol, testosterone, …
Number of citations: 57 academic.oup.com
JB Becker, H Molenda… - Annals of the New York …, 2001 - Wiley Online Library
… Finally, the effect of 17β-estradiol is stereospecific, as 17α-estradiol does not mimic the modulation, and steroid-specific as 100 pM estrone and 3-methoxyestriol were ineffective while …
Number of citations: 247 nyaspubs.onlinelibrary.wiley.com
H Inano, S Kurihara - Biochemical and biophysical research …, 1989 - Elsevier
… of human placental estradiol 17@-dehydrogenase was established by affinity-labeling techniques using 12@-hydroxy-4-estrene-3,17-dione-21-bromoacetate and 3-methoxyestriol-16-…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.